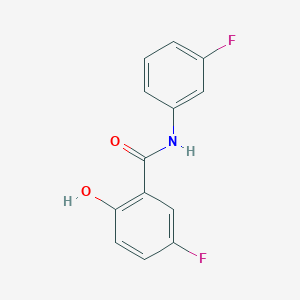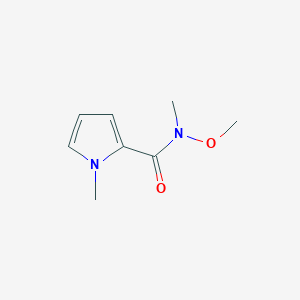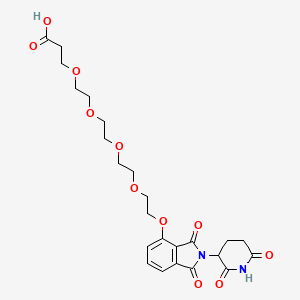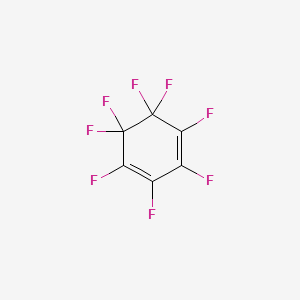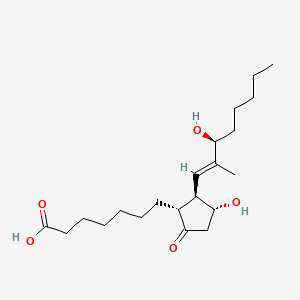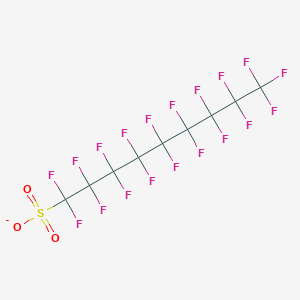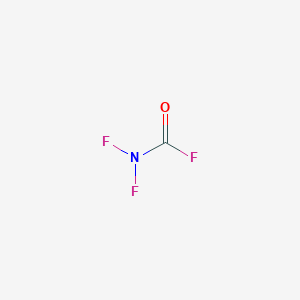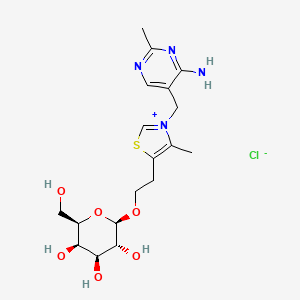
Thiaminegalactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamine galactoside is a compound that combines thiamine (vitamin B1) with a galactose molecule Thiamine is a water-soluble vitamin essential for energy metabolism, while galactose is a simple sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiamine galactoside typically involves the enzymatic or chemical conjugation of thiamine with galactose. One common method is the use of glycosyltransferase enzymes, which facilitate the transfer of galactose from a donor molecule (such as uridine diphosphate galactose) to thiamine. This reaction is usually carried out under mild conditions, with the enzyme acting as a catalyst.
Industrial Production Methods
Industrial production of thiamine galactoside may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferase enzymes. These microorganisms can be cultivated in bioreactors, where they produce thiamine galactoside in significant quantities. The product is then purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Thiamine galactoside can undergo various chemical reactions, including:
Oxidation: Thiamine galactoside can be oxidized to form thiamine disulfide and other oxidation products.
Reduction: Reduction reactions can convert thiamine galactoside back to its original components, thiamine and galactose.
Substitution: Thiamine galactoside can participate in substitution reactions where the galactose moiety is replaced by other sugar molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.
Reduction: Reducing agents such as sodium borohydride can be used to reduce thiamine galactoside. These reactions are usually performed in organic solvents like ethanol.
Substitution: Enzymatic or chemical catalysts can facilitate substitution reactions. Enzymes like glycosidases or chemical reagents like acid catalysts are commonly used.
Major Products Formed
Oxidation: Thiamine disulfide and other oxidized derivatives.
Reduction: Thiamine and galactose.
Substitution: Various glycosylated derivatives depending on the substituent sugar molecule.
Scientific Research Applications
Thiamine galactoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides.
Biology: Thiamine galactoside is used in studies of carbohydrate metabolism and enzyme activity, particularly those involving glycosyltransferases and glycosidases.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in enhancing thiamine delivery and its antioxidant properties.
Industry: Thiamine galactoside is used in the food and pharmaceutical industries as a nutritional supplement and as a stabilizing agent for thiamine.
Mechanism of Action
Thiamine galactoside exerts its effects primarily through the actions of its constituent molecules, thiamine and galactose. Thiamine acts as a coenzyme in several metabolic pathways, including the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. Galactose, on the other hand, is involved in energy production and glycosylation processes. The combination of these two molecules allows for enhanced stability and bioavailability of thiamine, making it more effective in its biological roles.
Comparison with Similar Compounds
Similar Compounds
Thiamine monophosphate: A phosphorylated derivative of thiamine with similar metabolic functions.
Thiamine diphosphate: Another phosphorylated form of thiamine, essential for its coenzyme activity.
Thiamine triphosphate: A less common form of thiamine with specific roles in the nervous system.
Cyanidin 3-O-galactoside: An anthocyanin glycoside with antioxidant properties.
Uniqueness
Thiamine galactoside is unique in its combination of thiamine and galactose, which enhances the stability and bioavailability of thiamine. This makes it particularly useful in applications where thiamine stability is a concern, such as in nutritional supplements and pharmaceuticals. Additionally, the presence of galactose allows for specific interactions with glycosyltransferases and glycosidases, making it a valuable tool in biochemical research.
Properties
Molecular Formula |
C18H27ClN4O6S |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C18H27N4O6S.ClH/c1-9-13(29-8-22(9)6-11-5-20-10(2)21-17(11)19)3-4-27-18-16(26)15(25)14(24)12(7-23)28-18;/h5,8,12,14-16,18,23-26H,3-4,6-7H2,1-2H3,(H2,19,20,21);1H/q+1;/p-1/t12-,14+,15+,16-,18-;/m1./s1 |
InChI Key |
PPAFWOAFTGWGCR-FKIMCXNPSA-M |
Isomeric SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.[Cl-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3C(C(C(C(O3)CO)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



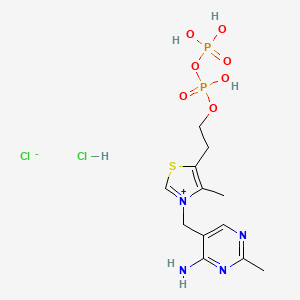
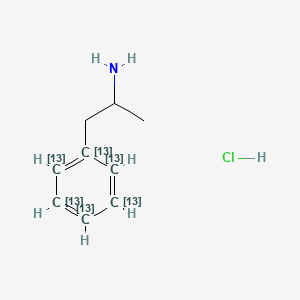
![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
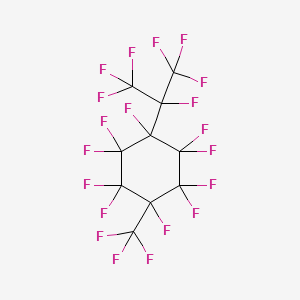
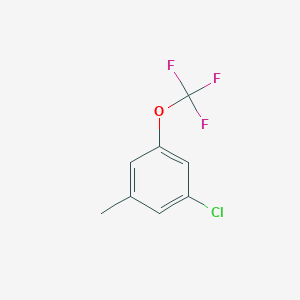
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
